2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that features multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the oxadiazole and triazole rings through cyclization reactions. The key steps include:
Formation of the Oxadiazole Ring: This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under basic conditions, such as sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature.
Formation of the Triazole Ring: This involves the cyclization of a hydrazine derivative with an appropriate nitrile under acidic conditions.
Coupling Reactions: The oxadiazole and triazole intermediates are then coupled using a thiol reagent to form the sulfanyl linkage.
Acetylation and Methoxylation: The final steps involve acetylation and methoxylation to introduce the acetamido and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly used for reduction reactions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biochemistry: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Industrial Applications: The compound is studied for its potential use as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the biochemical pathway involved . The molecular targets include enzymes involved in DNA replication and repair, making it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: can be compared with other similar compounds such as:
- 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide .
- N-[2-(4-acetamido-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-acetylacetamide .
The uniqueness of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H19N7O4S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19N7O4S/c1-4-24-16(14-15(18-10(2)25)23-28-22-14)20-21-17(24)29-9-13(26)19-11-5-7-12(27-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,19,26)(H,18,23,25) |
InChI Key |
FPAXZJWNFXXXKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
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